

# In Vitro Pharmacological Profile of Shu 9119: A Technical Guide

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## Compound of Interest

Compound Name: Shu 9119

Cat. No.: B1681662

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## Introduction

**Shu 9119** is a widely utilized synthetic peptide analogue of  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH). It is a potent and invaluable tool in the study of the melanocortin system due to its distinct pharmacological profile across the melanocortin receptor subtypes. This technical guide provides an in-depth overview of the in vitro pharmacology of **Shu 9119**, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling pathways.

## Core Pharmacological Characteristics

**Shu 9119** is a cyclic lactam analogue of  $\alpha$ -MSH. Its unique structure confers a mixed efficacy profile at the melanocortin receptors. In vitro studies have consistently demonstrated that **Shu 9119** is a potent antagonist at the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, a partial agonist at the melanocortin-5 receptor (MC5R), and a full agonist at the melanocortin-1 receptor (MC1R).<sup>[1]</sup> This complex pharmacology makes it an essential ligand for dissecting the physiological roles of the individual melanocortin receptors.

## Quantitative Pharmacological Data

The in vitro activity of **Shu 9119** has been quantified across various melanocortin receptor subtypes using a range of assays. The following tables summarize the key binding affinity and

functional activity parameters reported in the literature.

Table 1: Binding Affinity of **Shu 9119** at Human Melanocortin Receptors

Receptor	Assay Type	Radioligand	Cell Line	Ki (nM)	IC50 (nM)	Reference(s)
hMC3R	Competitive Binding	[125I]-NDP-MSH	HEK293	0.13	0.23	[2][3]
hMC4R	Competitive Binding	[125I]-NDP-MSH	HEK293	0.029	0.06	[3][4]
hMC5R	Competitive Binding	[125I]-NDP-MSH	HEK293	-	0.09	[3]

Table 2: Functional Activity of **Shu 9119** at Human Melanocortin Receptors

Receptor	Assay Type	Parameter	Value (nM)	Efficacy	Reference(s)
hMC1R	cAMP Accumulation	EC50	-	Agonist	[1]
hMC3R	cAMP Accumulation	pA2	-	Antagonist	[1]
hMC3R	cAMP Reporter	pIC50	7.08	Antagonist	[2]
hMC4R	cAMP Accumulation	pA2	-	Antagonist	[1]
hMC5R	cAMP Accumulation	EC50	0.12	Partial Agonist	

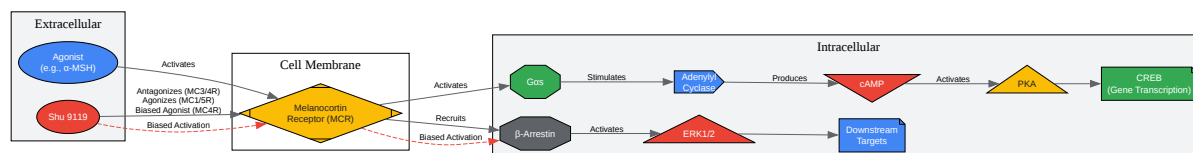
Table 3: Functional Activity of **Shu 9119** at Mouse Melanocortin Receptors

Receptor	Assay Type	Parameter	Value	Efficacy	Reference(s)
mMC1R	cAMP Accumulation	EC50	-	Agonist	[1]
mMC3R	cAMP Accumulation	pA2	-	Partial Agonist/Antagonist	[1][5]
mMC4R	cAMP Accumulation	pA2	-	Antagonist	[1][5]
mMC5R	cAMP Accumulation	pA2	7.1, 7.2	Antagonist	[5]

Note: The characterization of **Shu 9119** at the mouse MC3R shows both partial agonist and antagonist properties, highlighting potential species differences and the complexity of its interaction with this receptor subtype.

## Signaling Pathways

Melanocortin receptors are G protein-coupled receptors (GPCRs) that primarily couple to G $\alpha$ s to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. However, recent evidence suggests that **Shu 9119** can act as a biased ligand at the MC4R, preferentially activating the extracellular signal-regulated kinase (ERK) 1/2 pathway over the canonical G $\alpha$ s-cAMP pathway.



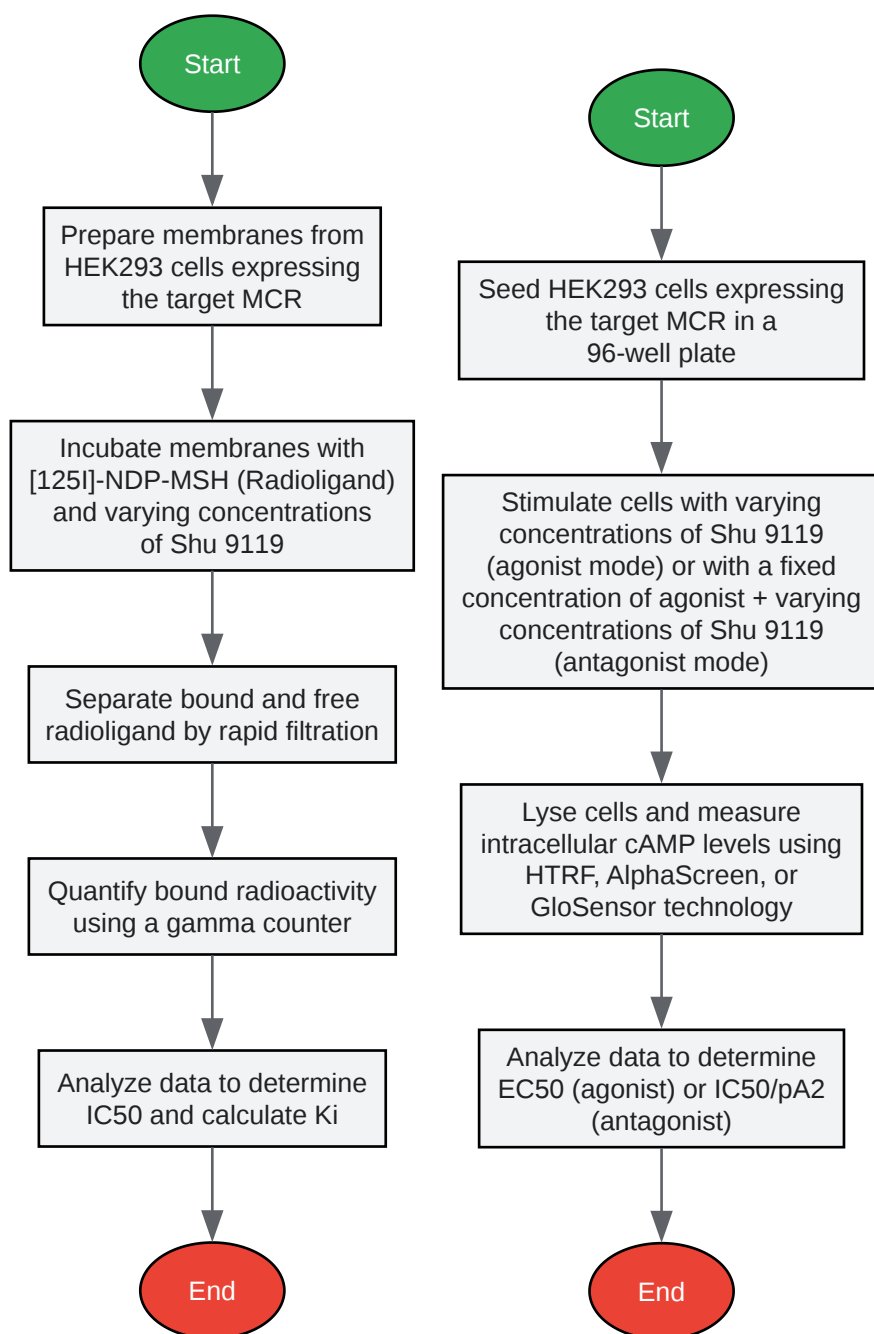
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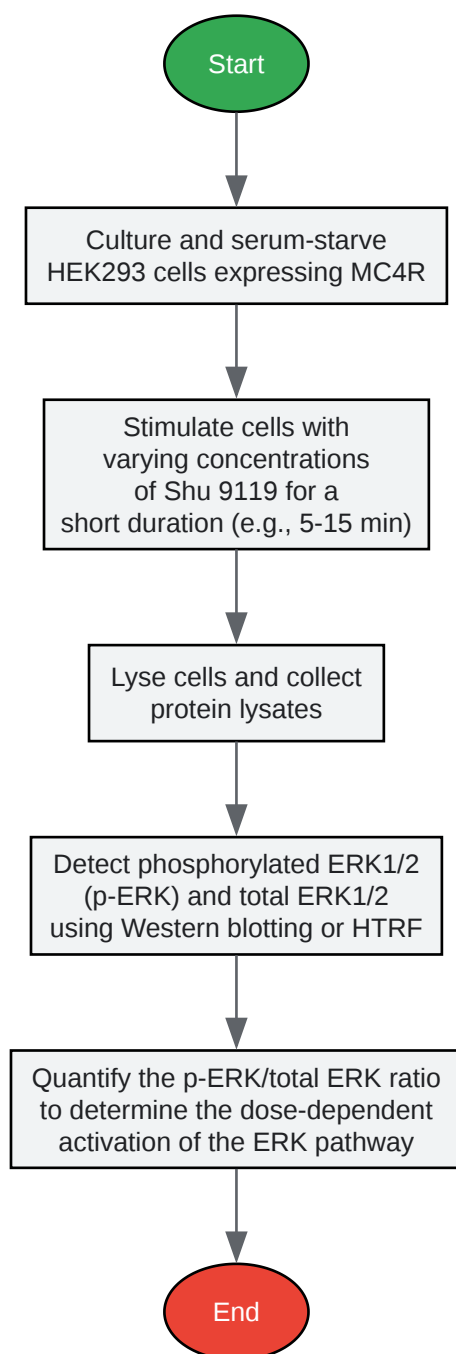
**Caption:** Melanocortin receptor signaling pathways.

## Experimental Protocols

### Radioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity ( $K_i$ ) of **Shu 9119** for melanocortin receptors.





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